1-Tert-butyl-1H-pyrazole
Overview
Description
“1-Tert-butyl-1H-pyrazole” is a heterocyclic compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also has a tert-butyl group attached to it .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,1,3,3-tetramethoxypropane with tert-butyl-hydrazine hydrochloride in the presence of concentrated hydrochloric acid . The reaction mixture is heated at reflux overnight, and the product is extracted with ether . The yield of this reaction is reported to be 89% .
Molecular Structure Analysis
The molecular formula of this compound is C7H12N2 . It has a molecular weight of 124.18 g/mol . The InChI code for this compound is 1S/C7H12N2/c1-7(2,3)9-6-4-5-8-9/h4-5H,1-3H3 (H,8,9) .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 142-143°C . It is a powder at room temperature . The compound is soluble in water .
Scientific Research Applications
Synthesis and Regioselectivity 1-Tert-butyl-1H-pyrazole is also significant in synthetic chemistry. Studies have focused on its synthesis and the regioselectivity of the products. For instance, a comparative study on the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles from specific trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride highlighted the influence of reaction media on the regioselectivity of the resulting pyrazoles (Martins et al., 2012).
Intermediates in Synthesis This compound also serves as an intermediate in the synthesis of more complex molecules. A novel and efficient route was developed for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, showcasing its role as a versatile intermediate (Bobko et al., 2012).
Small Molecule Fixation Another interesting application is in the fixation of small molecules. For instance, a bifunctional frustrated Lewis pair of 1-[bis(pentafluorophenyl)boryl]-3,5-di-tert-butyl-1H-pyrazole was employed to fixate small molecules like carbon dioxide, showing its potential in CO2 capture and utilization (Theuergarten et al., 2012).
Safety and Hazards
Future Directions
The future directions for 1-Tert-butyl-1H-pyrazole could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the acyl pyrazole derivative (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone was prepared simply and rapidly in 86% isolated yield by means of an oxidative functionalization reaction of an aldehyde with pyrazole . This suggests that this compound and its derivatives could have potential applications in the field of synthetic chemistry .
Mechanism of Action
Target of Action
Similar compounds such as 3- (4-amino-1-tert-butyl-1h-pyrazolo [3,4-d]pyrimidin-3-yl)phenol have been shown to interact withCarbonyl reductase [NADPH] 1 .
Mode of Action
It is known that pyrazole derivatives can interact with their targets through various mechanisms, includingnucleophilic and electrophilic substitution reactions . These interactions can lead to changes in the target’s function, potentially influencing cellular processes.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities and can influence numerous biochemical pathways .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability can be affected by temperature, pH, and light exposure. The compound’s action and efficacy can be influenced by the presence of other substances in the environment, such as proteins or other chemicals . .
Biochemical Analysis
Biochemical Properties
1-Tert-butyl-1H-pyrazole is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . This allows it to simultaneously donate and accept hydrogen bonds, favoring the establishment of intermolecular interactions
Molecular Mechanism
The combination of two dissimilar and adjacent nitrogen atoms in this azole allows it to simultaneously donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions .
Metabolic Pathways
Pyrazole derivatives are known to be involved in various biological activities, suggesting they may interact with multiple metabolic pathways .
Properties
IUPAC Name |
1-tert-butylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(2,3)9-6-4-5-8-9/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSOBKIKODRYSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541636 | |
Record name | 1-tert-Butyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10541636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15754-60-6 | |
Record name | 1-tert-Butyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10541636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q2: How do the substituents on the pyrazole ring influence the formation of []rotaxanes?
A: The position of the tert-butyl substituent on the pyrazole ring drastically affects the formation of []rotaxanes when using 1,2-bis(aminocarbonyl-(1′-tert-butyl-1H-pyrazole-[3′]5′-yl))-ethanes as templates. [] Threads containing 1′,3′-disubstituted pyrazole stoppers effectively template rotaxane formation. In contrast, threads with 1′,5′-disubstituted pyrazole stoppers fail to yield the desired []rotaxane. This difference likely arises from the altered spatial arrangement and hydrogen-bonding capabilities imposed by the different substitution patterns, directly impacting the threading process. []
Q2: Can you describe a novel synthetic route to access 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides?
A: A novel and efficient synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides utilizes 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile as a key intermediate. [] This intermediate is accessed in just two steps from potassium tricyanomethanide, featuring a highly selective Sandmeyer reaction on the corresponding diaminopyrazole. This approach offers a more versatile pathway to synthesize a diverse range of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides compared to previous methods. []
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